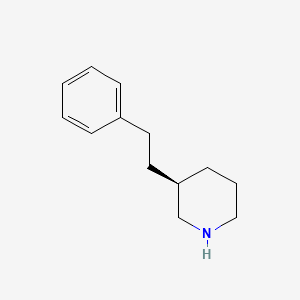

(S)-3-phenethyl-piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

(3S)-3-(2-phenylethyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-3,5-6,13-14H,4,7-11H2/t13-/m1/s1 |

InChI Key |

OIBFPCCMZAPUMH-CYBMUJFWSA-N |

Isomeric SMILES |

C1C[C@@H](CNC1)CCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(CNC1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of S 3 Phenethyl Piperidine Derivatives

Stereochemical Determinants of Biological Activity: The Role of (S)-Configuration at C-3

The (S)-configuration at the C-3 carbon of the piperidine (B6355638) ring fixes the phenethyl substituent in a specific spatial orientation relative to the heterocyclic core. This stereochemical constraint is crucial because even minor changes in the spatial arrangement of the phenethyl group can lead to a significant loss of binding affinity and biological activity. The interaction between a ligand and its receptor is often likened to a "lock and key" model, where only a molecule with the correct shape (the key) can fit into the binding site (the lock).

The importance of stereochemistry at the C-3 position has been extensively demonstrated in related piperidine-containing compounds. For instance, in the case of 3-methylfentanyl, a potent opioid analgesic, the cis-(+)-isomer is an exceptionally potent agent, whereas its cis-(−)-enantiomer is 120 times less active nih.gov. This dramatic difference in activity underscores that the precise orientation of the C-3 substituent is paramount for optimal interaction with the µ-opioid receptor. Studies on various 3-substituted piperidines consistently show that steric factors, including the specific cis/trans (or R/S) configuration, are often more critical for potency than the electronic properties of the substituent researchgate.net. Therefore, the (S)-configuration of 3-phenethyl-piperidine is not merely an incidental feature but a fundamental determinant of its biological function, ensuring the phenethyl moiety is correctly positioned to engage with its molecular target.

Conformational Analysis of the Piperidine Ring and Phenethyl Substituent

The biological activity of a flexible molecule like (S)-3-phenethyl-piperidine is governed not only by its constitution and configuration but also by its preferred conformation(s) in solution and at the receptor site. The piperidine ring is known to adopt a low-energy chair conformation, which minimizes torsional and steric strain nih.govacs.orgrsc.org. In this conformation, substituents at any given carbon can be oriented in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) researchgate.net.

For this compound, the bulky phenethyl group has a strong energetic preference for the equatorial position. An axial orientation would result in significant steric hindrance from unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C-1 and C-5 positions. By occupying the more spacious equatorial position, the phenethyl substituent minimizes these steric clashes, resulting in a more stable molecular conformation.

While the piperidine ring's conformation is relatively fixed, the phenethyl side chain possesses considerable rotational freedom around its constituent single bonds. The orientation of the phenyl ring relative to the piperidine core is a critical factor for receptor binding. The lowest energy conformation will seek to balance intramolecular steric effects with the favorable interactions gained upon binding to a receptor pocket. Computational studies and experimental data from related molecules suggest that specific dihedral angles defining the side chain's orientation are often associated with the highest affinity nih.govacs.org. The interplay between the fixed (S)-stereochemistry at C-3 and the conformational preference of the piperidine ring and its side chain collectively defines the molecule's three-dimensional shape, which is essential for its interaction with a biological target.

Figure 1: Preferred chair conformation of this compound, showing the bulky phenethyl group in the sterically favored equatorial position to avoid 1,3-diaxial interactions.

Figure 1: Preferred chair conformation of this compound, showing the bulky phenethyl group in the sterically favored equatorial position to avoid 1,3-diaxial interactions.

Systematic Chemical Modifications and Their Pharmacological Impact

The phenethyl group is a common motif in medicinal chemistry, often responsible for hydrophobic and aromatic interactions within receptor binding sites. Systematic modification of this group in this compound derivatives is a key strategy for probing the size, shape, and electronic nature of the corresponding binding pocket.

Structure-activity relationship studies on related phenethylpiperidines have shown that the aromatic ring can tolerate a range of substitutions researchgate.net. There appears to be a preference for small, lipophilic groups, particularly at the ortho- and para-positions. The introduction of such groups can enhance van der Waals or hydrophobic interactions, potentially increasing binding affinity. Conversely, the introduction of larger aromatic systems or more polar functional groups often leads to a decrease in potency, suggesting that the binding pocket is sterically constrained and predominantly hydrophobic in nature researchgate.net. The ethylene linker connecting the phenyl ring to the piperidine core is also of optimal length in many classes of compounds, including fentanyl analogs, ensuring the aromatic ring is positioned correctly for binding nih.gov.

| Position of Substitution | Type of Substituent | General Impact on Activity | Rationale |

|---|---|---|---|

| ortho-, para- | Small, Lipophilic (e.g., -CH₃, -Cl) | Tolerated or slightly increased | Enhances hydrophobic interactions without steric clash. |

| Any | Polar (e.g., -OH, -NH₂) | Decreased | Suggests a hydrophobic binding pocket; may introduce unfavorable interactions or desolvation penalties. |

| Any | Large/Bulky (e.g., Naphthyl) | Decreased | Indicates steric hindrance within the binding pocket. |

Modifications to the piperidine core itself can have a profound impact on a compound's pharmacological properties by altering its basicity, conformation, and steric profile. Substitutions can be made at the ring nitrogen (N-1) or at the carbon atoms (e.g., C-2, C-4, C-5, C-6).

N-1 Substitution: The nitrogen atom is typically protonated at physiological pH, forming a critical ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding site. The substituent on the nitrogen can influence basicity and steric access to this site. In many related compounds, such as fentanyl, the N-phenethyl group is optimal for potent activity nih.gov. Replacing it with smaller alkyl groups (e.g., methyl) or larger, more complex groups can significantly alter the binding affinity nih.gov.

Carbon Substitutions: Introducing substituents on the carbon atoms of the piperidine ring can influence both potency and duration of action. As seen in fentanyl analogs, substitution at the C-3 position is highly sensitive to steric bulk; groups larger than a methyl group tend to dramatically reduce analgesic potency researchgate.net. The introduction of a polar group like a 3-carbomethoxy moiety also reduces potency, with the axial isomer being significantly more active than the equatorial isomer, highlighting the stereochemical sensitivity of the receptor interaction nih.gov. Substitutions at other positions, such as C-2 or C-4, can also modulate activity, often by positioning functional groups into adjacent sub-pockets of the binding site or by altering the metabolic stability of the ring rsc.orgencyclopedia.pub.

| Position of Substitution | Type of Substituent | General Impact on Activity | Rationale |

|---|---|---|---|

| N-1 | Phenethyl | Often optimal | Provides key hydrophobic interactions and optimal spacing. |

| N-1 | Small Alkyl (e.g., -CH₃) | Variable, often reduced | Loss of important hydrophobic interactions provided by the phenethyl group. |

| C-3 | Groups larger than Methyl | Strongly decreased | Steric clash within a constrained binding pocket. |

| C-3 | Polar (e.g., -COOCH₃) | Decreased | Introduction of potentially unfavorable interactions; can alter pharmacokinetics. |

| C-4 | Various Functional Groups | Highly variable | Can be used to probe for additional binding interactions or to fine-tune properties. |

The flexibility of the this compound scaffold can be constrained to probe the bioactive conformation and potentially enhance binding affinity by reducing the entropic penalty upon binding. This can be achieved by altering the length of the linker between the two core motifs or by introducing rigidifying bridging elements.

Linker Length: The two-carbon (ethylene) chain of the phenethyl group is often found to be the optimal linker length for positioning the aromatic ring relative to the piperidine nitrogen nih.gov. Shortening the linker to a single carbon (a benzyl group) or extending it to three carbons (a phenylpropyl group) would significantly alter this spatial relationship, likely leading to a decrease in activity due to improper alignment within the receptor's binding site.

Bridging Elements: Introducing conformational rigidity to the piperidine ring through the addition of bridging elements, such as in bicyclic structures like nortropane or 2-azanorbornane, is a powerful strategy in medicinal chemistry nih.gov. Such rigid analogs can provide valuable insight into the preferred conformation of the piperidine ring when bound to its target. This rigidity can enhance affinity by "pre-paying" the entropic cost of binding and can also improve physicochemical properties like aqueous solubility nih.gov. Conversely, altering the size of the heterocyclic ring itself, for example, by contracting it to a five-membered pyrrolidine ring or expanding it to a seven-membered azepane ring, has been shown to be detrimental to activity in related systems, confirming that the six-membered piperidine ring is the optimal scaffold nih.gov.

Elucidation of Pharmacophoric Features

A pharmacophore is an abstract representation of the key steric and electronic features that are essential for a molecule to exert a specific biological activity fiveable.medergipark.org.tr. Elucidating the pharmacophore for this compound derivatives involves identifying these common features and their precise three-dimensional arrangement.

Based on the SAR data from related piperidine-based ligands, a pharmacophore model for this compound can be proposed, consisting of several key features:

A Positive Ionizable (PI) Feature: The piperidine nitrogen, which is protonated at physiological pH, serves as a cationic center. This feature is crucial for forming a strong ionic bond with a negatively charged amino acid residue (e.g., Aspartic Acid) in the target protein nih.gov.

A Hydrophobic/Aromatic (H/Ar) Feature: The phenyl ring of the phenethyl substituent provides a region for engaging in hydrophobic and/or π-π stacking interactions with nonpolar or aromatic residues in the binding pocket nih.gov.

Defined Spatial Relationship: The relative positions and orientations of the PI and H/Ar features are critical. This spatial relationship is rigorously defined by the combination of the (S)-stereocenter at C-3, the preferred equatorial position of the phenethyl group on the chair-form piperidine ring, and the optimal two-carbon linker.

This three-point pharmacophore model provides a framework for designing new derivatives and for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity unina.it. The model highlights that the this compound scaffold is not just a random assembly of atoms but a well-defined template for presenting key chemical features in a specific and recognizable three-dimensional pattern.

Preclinical Pharmacological Profiling and Biological Target Engagement of S 3 Phenethyl Piperidine Analogs

Identification and Characterization of Molecular Targets

The initial stages of preclinical assessment involve a comprehensive screening of (S)-3-phenethyl-piperidine analogs against a panel of known biological targets to identify their primary and secondary pharmacological interactions. This process utilizes a combination of receptor binding assays, enzyme inhibition studies, and functional assessments of ion channels and transporters.

Receptor Binding and Functional Assays (e.g., Opioid, Histamine (B1213489), Sigma Receptors)

Radioligand binding assays are instrumental in determining the affinity of this compound analogs for various receptors. These studies have shown that this class of compounds often possesses significant affinity for sigma (σ) and histamine receptors, with varying degrees of interaction at opioid receptors.

Sigma Receptors: this compound analogs have demonstrated notable affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. For instance, the compound AC927, which is 1-(2-phenethyl)piperidine, exhibits moderate affinity for both σ₁ (Ki = 30 ± 2 nM) and σ₂ (Ki = 138 ± 18 nM) receptors. nih.gov The piperidine (B6355638) moiety is considered a critical structural feature for this dual activity. nih.govacs.org Structure-activity relationship (SAR) studies on related phenoxyalkylpiperidines have shown that modifications to the piperidine ring and the linker connecting it to the aromatic moiety can significantly impact σ₁ receptor affinity and selectivity. For example, N-substituted phenoxyethylpiperidines have shown high affinity for the σ₁ receptor, with some analogs exhibiting Ki values in the sub-nanomolar range.

Histamine Receptors: Several piperidine-based compounds have been identified as potent histamine H₃ receptor (H₃R) ligands. nih.gov Many of these H₃R antagonists also exhibit high affinity for σ₁ receptors, suggesting a potential for dual-acting compounds. nih.govacs.org Functional assays, such as cAMP accumulation assays in cells expressing the human H₃R, have confirmed that these compounds act as antagonists or inverse agonists at this receptor. nih.gov The selectivity over other histamine receptor subtypes (H₁, H₂, and H₄) is a key aspect of their profiling.

Opioid Receptors: The affinity of piperidine derivatives for opioid receptors can vary significantly based on their chemical structure. While some analogs show negligible binding, others can interact with mu (μ), delta (δ), and kappa (κ) opioid receptors with varying affinities.

| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Phenethylpiperidines (e.g., AC927) | Sigma-1 (σ₁) | 30 ± 2 |

| Phenethylpiperidines (e.g., AC927) | Sigma-2 (σ₂) | 138 ± 18 |

| Piperidine-based H₃R Ligands | Histamine H₃ (hH₃R) | <100 |

| Piperidine-based H₃R Ligands | Sigma-1 (σ₁) | Variable (some <10) |

Enzyme Inhibition Profiling

The evaluation of this compound analogs extends to their potential to inhibit various enzymes. Key enzymes of interest often include those involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO).

Cholinesterases: Certain piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of acetylcholine. For example, some N-benzylpiperidine derivatives have shown inhibitory activity against both AChE and BuChE. Phenoxyethyl piperidine compounds have also been identified as cholinesterase inhibitors.

Monoamine Oxidases (MAO): Analogs of 4-phenethyl-piperidine have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine (B1211576). Some of these compounds have demonstrated potent and selective inhibition of hMAO-B, with IC₅₀ values in the low micromolar to nanomolar range.

| Compound Class | Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| 4-Phenethyl-1-propargylpiperidine Analogs | Human MAO-B | Low micromolar to nanomolar |

| Pyridazinobenzylpiperidine Derivatives | MAO-B | 0.203 µM (for compound S5) |

| Phenoxyethyl Piperidine Derivatives | eeAChE | 0.5 µM (for compound 5c) |

Ion Channel and Transporter Modulation

The interaction of this compound analogs with ion channels and transporters represents another important aspect of their pharmacological profile. These interactions are often assessed using electrophysiological techniques like patch-clamp assays.

Studies on piperidine carboxamides have demonstrated their ability to modulate the activity of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel involved in pain and inflammation. These compounds have been shown to act as potent, noncovalent agonists of human TRPA1. The binding site for these piperidine derivatives is located at a hydrophobic region at the interface of the pore helix and transmembrane segments of the channel.

In Vitro Biological Efficacy Assessments

Following the identification of molecular targets, the biological efficacy of this compound analogs is further characterized in various in vitro systems. These assays provide insights into the functional consequences of target engagement and help to elucidate the cellular mechanisms of action.

Cell-Based Assays for Target Activity and Signaling Pathways

Cell-based assays are crucial for understanding how the binding of a compound to its target translates into a cellular response. These assays can measure changes in second messengers, reporter gene activity, or other cellular events downstream of target activation or inhibition.

For analogs targeting G protein-coupled receptors (GPCRs) like the histamine H₃ receptor, functional activity is often assessed by measuring changes in intracellular cyclic AMP (cAMP) levels. For instance, piperidine-based H₃R ligands have been shown to reverse the inhibition of cAMP production induced by an H₃R agonist, confirming their antagonist/inverse agonist properties. nih.gov Calcium imaging is another common cell-based assay used to detect changes in intracellular calcium concentrations, which can be a downstream effect of receptor or ion channel modulation. nih.gov

Functional Readouts in Isolated Systems

To understand the physiological effects of this compound analogs in a more integrated biological system, isolated tissue preparations are often employed. These ex vivo models allow for the assessment of compound activity on tissue function, such as muscle contraction or relaxation.

The guinea pig ileum and vas deferens are classical preparations used to study the effects of compounds on smooth muscle contraction. nih.govresearcher.lifenih.govrjptsimlab.comdrnaitiktrivedi.comresearchgate.netnih.govnih.govslideshare.netgrafiati.com For example, the contractile response of the guinea pig ileum to histamine can be used to evaluate the antagonist activity of novel compounds at histamine receptors. rjptsimlab.comdrnaitiktrivedi.comnih.govslideshare.net Similarly, the vas deferens preparation is a valuable tool for studying the modulation of neurotransmission and smooth muscle contractility. researcher.lifenih.govresearchgate.netgrafiati.com

In Vivo Preclinical Model Applications

The translation of in vitro findings to potential clinical utility necessitates rigorous evaluation in living organisms. In vivo preclinical models serve as a crucial step in this process, allowing researchers to assess the therapeutic potential and biological effects of this compound analogs in a complex physiological environment.

Assessment of Efficacy in Disease-Relevant Animal Models

Analogs of this compound, particularly those acting as sigma-1 receptor agonists, have been investigated in various animal models of neurodegenerative diseases, demonstrating potential neuroprotective effects. The sigma-1 receptor is a molecular chaperone that plays a role in modulating cellular processes like excitotoxicity, calcium dysregulation, and mitochondrial dysfunction, all of which are implicated in the pathology of neurodegenerative conditions. nih.gov

Preclinical studies have shown that sigma-1 receptor agonists can offer neuroprotection in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). tandfonline.commdpi.com For instance, in models of Parkinson's disease, treatment with sigma-1 receptor agonists has been shown to preserve dopaminergic neurons and improve motor deficits. mdpi.com Similarly, in preclinical models of Alzheimer's disease, these compounds have demonstrated the ability to slow the accumulation of beta-amyloid, a hallmark of the disease. mdpi.com

While direct studies on this compound itself are limited in publicly available literature, the broader class of phenethylpiperidine derivatives has been explored. For example, piperine (B192125), a naturally occurring compound containing a piperidine ring, has shown neuroprotective effects in animal models of Parkinson's disease by mitigating oxidative stress and mitochondrial dysfunction. researchgate.net Structure-activity relationship studies of piperine derivatives have indicated that modifications to the piperidine ring can influence their activity, highlighting the importance of this structural motif. mdpi.com

The efficacy of these compounds is often assessed using a variety of behavioral and histological endpoints in animal models. Behavioral tests measure improvements in motor function, cognition, and other disease-relevant symptoms. Histological analyses of brain tissue are used to quantify neuronal loss, protein aggregation, and other pathological markers.

Table 1: Examples of Preclinical Efficacy of Sigma-1 Receptor Agonists in Neurodegenerative Disease Models

| Compound Class | Animal Model | Key Findings | Reference |

| Sigma-1 Receptor Agonists | Parkinson's Disease (MPTP-induced) | Preservation of dopaminergic neurons, improved motor function. | mdpi.com |

| Sigma-1 Receptor Agonists | Alzheimer's Disease (Beta-amyloid infusion) | Reduced beta-amyloid accumulation, neuroprotection. | mdpi.com |

| Pridopidine (Sigma-1 Agonist) | Huntington's Disease | Improved motor deficits. | tandfonline.com |

| Piperine | Parkinson's Disease | Neuroprotective effects, counteracted oxidative stress. | researchgate.net |

Pharmacokinetic-Pharmacodynamic (PK/PD) Interrelationships in Preclinical Studies

Understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed therapeutic effect (pharmacodynamics) is fundamental to drug development. For this compound analogs, establishing a clear PK/PD relationship is crucial for optimizing dosing regimens and predicting clinical efficacy.

The pharmacokinetic profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME). For CNS-active drugs, the ability to cross the blood-brain barrier is a critical pharmacokinetic parameter. The lipophilicity and molecular size of this compound analogs are key determinants of their brain penetration.

Pharmacodynamic studies, on the other hand, measure the biological effect of the drug at its target site. In the context of this compound analogs targeting the sigma-1 receptor, pharmacodynamic assessments might include measures of receptor occupancy, downstream signaling pathway modulation, or changes in neurotransmitter levels.

The interplay between PK and PD is often complex. For instance, the onset, intensity, and duration of the therapeutic effect are directly influenced by the concentration of the drug at the receptor site, which in turn is governed by its pharmacokinetic properties. A key consideration for some sigma-1 receptor ligands is the observation of a bi-phasic or bell-shaped dose-response curve in preclinical models. tandfonline.com This means that maximal efficacy is observed at intermediate doses, with lower efficacy at both lower and higher doses, highlighting the importance of careful dose-finding studies guided by PK/PD modeling.

While specific PK/PD data for this compound is not extensively detailed in the reviewed literature, studies on structurally related compounds provide valuable insights. For example, the development of fentanyl analogs, which also feature a piperidine core, has involved extensive investigation into how structural modifications impact their pharmacokinetic properties and, consequently, their analgesic potency and duration of action. researchgate.net These studies underscore the critical role of PK/PD analysis in understanding the therapeutic window and potential for adverse effects.

Table 2: Key Considerations in the PK/PD Analysis of this compound Analogs

| Parameter | Description | Importance |

| Pharmacokinetics (PK) | ||

| Blood-Brain Barrier Penetration | The ability of the compound to cross from the bloodstream into the brain. | Essential for CNS-targeted therapies. |

| Half-life (t½) | The time it takes for the concentration of the drug in the body to be reduced by half. | Determines dosing frequency. |

| Maximum Concentration (Cmax) | The highest concentration of the drug reached in the blood. | Related to efficacy and potential toxicity. |

| Area Under the Curve (AUC) | The total drug exposure over time. | A measure of the overall bioavailability of the drug. |

| Pharmacodynamics (PD) | ||

| Receptor Occupancy | The percentage of target receptors bound by the drug at a given concentration. | Correlates with the magnitude of the biological response. |

| Dose-Response Relationship | The relationship between the dose of the drug and the observed effect. | Determines the potency and efficacy of the compound. |

| Biomarker Modulation | Changes in biological markers that indicate a drug's effect on its target. | Provides evidence of target engagement and biological activity. |

Computational Chemistry and Molecular Modeling for S 3 Phenethyl Piperidine Research

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-3-phenethyl-piperidine. Methods like Density Functional Theory (DFT) are employed to investigate the molecular geometry, electronic stability, and reactivity of piperidine (B6355638) derivatives. jksus.org These calculations provide a detailed picture of the molecule's electronic and spatial characteristics, which are critical for its biological activity. chemjournal.kzresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanics used to predict the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. chemjournal.kz A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For a molecule like this compound, these calculations can predict which parts of the molecule are most likely to interact with biological targets. Analysis of these indices helps determine the chemical stability and nature of piperidine compounds. chemjournal.kz

Table 1: Illustrative Frontier Orbital Properties for a Piperidine Derivative

| Property | Illustrative Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | 1.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 8.0 | High chemical stability |

| Note: These values are representative for a stable organic molecule and are for illustrative purposes only. Specific values for this compound would require dedicated quantum chemical calculations. |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgdeeporigin.com These maps are invaluable for understanding and predicting intermolecular interactions, particularly how a ligand might interact with the active site of a protein. deeporigin.comchemrxiv.org

In an MEP map, colors are used to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. deeporigin.com For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the piperidine ring due to its lone pair of electrons, making it a key site for hydrogen bonding with biological targets. The phenyl ring would exhibit a different electronic profile, contributing to potential pi-pi stacking interactions.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. chemrxiv.orgmdpi.com For this compound, MD simulations can reveal its dynamic behavior, including how it changes shape and how it interacts with a biological target like a receptor or enzyme.

MD simulations are extensively used to model the interaction between a ligand, such as a piperidine derivative, and its protein target. nih.gov These simulations can reveal the stability of the ligand in the binding site and identify the key amino acid residues involved in the interaction. nih.govresearchgate.net By simulating the complex in a physiological environment (including water and ions), researchers can observe the formation and breaking of non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces over time. researchgate.netcardiff.ac.ukemerging-researchers.org This provides a dynamic view of the binding event that is not available from static docking studies alone. For instance, a simulation might show the piperidine nitrogen forming a stable hydrogen bond with an aspartate residue in a receptor's active site. nih.govresearchgate.net

Table 2: Potential Interacting Residues for a Piperidine Ligand in a Hypothetical Protein Active Site

| Interaction Type | Ligand Moiety | Potential Protein Residue |

| Hydrogen Bond | Piperidine Nitrogen | Aspartic Acid, Glutamic Acid, Serine |

| Hydrophobic | Phenyl Ring | Leucine, Isoleucine, Valine |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Note: This table is illustrative and shows common interactions for the chemical groups present in this compound. |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. The piperidine ring typically exists in a chair conformation, but the substituents can be in either an axial or equatorial position. nih.govacs.org The orientation of the phenethyl group relative to the piperidine ring is also critical.

MD simulations allow for the exploration of the molecule's conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. researchgate.netnih.govd-nb.info Understanding the preferred conformation of this compound is essential, as only specific conformations may be able to bind effectively to a biological target. Computational studies can predict the free energy differences between conformers, revealing which shapes are most likely to be present under physiological conditions. nih.govresearchgate.net

Ligand-Based and Structure-Based Drug Design Approaches

The insights gained from quantum chemical calculations and molecular dynamics simulations are integral to modern drug design. benthamdirect.com The piperidine scaffold is a common starting point in drug discovery, and computational methods help to optimize derivatives for improved potency and selectivity. arizona.edunih.govnih.govplos.org

In structure-based drug design , if the 3D structure of the target protein is known, computational docking can be used to predict how this compound binds to it. nih.govnih.gov The docking results, refined with MD simulations, can guide the design of new analogs with enhanced interactions. For example, if a simulation reveals an empty hydrophobic pocket near the bound ligand, a methyl group might be added to the ligand to fill this pocket and increase binding affinity. plos.org

In ligand-based drug design , when the structure of the target is unknown, a series of active molecules containing the piperidine scaffold can be used to build a pharmacophore model. researchgate.net This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. This pharmacophore can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity. researchgate.net Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are also used to correlate the structural features of piperidine derivatives with their biological activities. benthamdirect.com

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for elucidating its binding mode within the active site of a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, ionic bonds, and π-cation interactions, that govern the ligand-receptor recognition process.

Comparative molecular field analysis (CoMFA), a 3D-QSAR technique, can further refine these binding mode hypotheses by correlating the steric and electrostatic fields of a molecule with its biological activity. nih.gov Such models have indicated that both steric and electrostatic interactions play significant roles in the binding of substituents on the piperidine ring. nih.gov The predictions from docking and CoMFA studies provide a structural basis for understanding the molecule's mechanism of action and guide the rational design of new analogs with improved potency. For example, cryo-electron microscopy (cryo-EM) has been used to identify the binding site of piperidine carboxamides in the β5 active site of the proteasome, validating computational predictions and revealing that the binding occurs in a region distant from the catalytic threonine. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For piperidine derivatives, QSAR studies are instrumental in identifying the key physicochemical properties and structural features that determine their pharmacological effects.

Modern QSAR approaches often employ genetic algorithms (GA) to select the most relevant descriptors from a large pool, leading to more robust and predictive models. nih.gov The statistical quality of these models is rigorously assessed using internal and external validation techniques, ensuring their reliability for predicting the activity of new, untested compounds.

Below is a table summarizing key molecular descriptors frequently employed in QSAR studies of piperidine derivatives and their typical influence on biological activity.

| Descriptor Class | Specific Descriptor | General Importance in Piperidine QSAR Models |

| Lipophilicity | ClogP | Often plays a significant part; crucial for membrane permeability and reaching hydrophobic binding pockets. nih.gov |

| Steric | Verloop's Sterimol Parameters (L, B1), Molar Volume (Mvol) | Important for defining the required size and shape for optimal fit within a receptor's binding site. nih.gov |

| Electronic | Partial Negative/Positive Surface Area (PNSA/PPSA) | Can contribute significantly to electrostatic interactions with the target protein. nih.gov |

| Thermodynamic | Heat of Formation | Has been shown to have a relationship with the inhibitory activity of certain piperidine analogs. nih.gov |

| Topological | 2D/3D Autocorrelation Descriptors | Used to describe the spatial arrangement of atoms and properties, contributing to model predictivity. nih.gov |

These models serve as powerful tools for prioritizing the synthesis of novel derivatives, optimizing lead compounds, and gaining a deeper understanding of the molecular determinants of activity for compounds like this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to bind to a specific biological target. For this compound, a pharmacophore model would typically include a positive ionizable feature for the piperidine nitrogen and a hydrophobic feature representing the phenethyl group.

Based on studies of related piperidine ligands targeting receptors like the sigma 1 receptor, a common pharmacophore model consists of a central basic core (the positive ionizable feature) flanked by two hydrophobic pockets. nih.gov The phenethyl moiety of this compound would fit into one of these hydrophobic sites.

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. sciengpub.ir This technique involves searching large databases of chemical compounds (often millions of molecules) to identify those that match the pharmacophore model. chemrevlett.com This allows for the rapid identification of structurally diverse molecules that are likely to possess the desired biological activity. Virtual screening campaigns based on piperidine scaffolds have been successfully employed to discover novel compounds for various therapeutic targets. sciengpub.irnih.gov This approach is highly efficient, significantly reducing the time and cost associated with high-throughput experimental screening by focusing resources on a smaller, more promising subset of compounds.

Prediction of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)

In the early stages of drug discovery, predicting the full range of a compound's biological activities is crucial for understanding its potential therapeutic applications and possible side effects. Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are widely used for this purpose. clinmedkaz.org

SwissTargetPrediction operates on the principle of similarity, predicting protein targets by identifying the most similar known ligands from a large database based on a combination of 2D and 3D chemical similarity measures. nih.govnih.govswisstargetprediction.ch For a query molecule like this compound, this tool would generate a ranked list of the most probable protein targets, offering insights into its mechanism of action. expasy.org

PASS predicts a broad spectrum of biological activities (e.g., pharmacological effects, mechanisms of action, toxicities) based on the structure-activity relationships derived from a vast training set of known bioactive compounds. akosgmbh.de The output is given as a list of potential activities with corresponding probabilities (Pa for "probably active" and Pi for "probably inactive").

Studies utilizing these tools on novel piperidine derivatives have predicted a wide array of potential applications. clinmedkaz.org These computational analyses suggest that piperidine scaffolds may interact with various enzymes, receptors, and ion channels, indicating their potential use in treating central nervous system (CNS) disorders, cancer, and microbial infections. clinmedkaz.org

The table below shows a representative summary of target classes commonly predicted for piperidine derivatives by SwissTargetPrediction, based on published research. clinmedkaz.org

| Target Class | Percentage of Predicted Targets | Potential Therapeutic Area |

| Enzymes | 35% | Various (e.g., oncology, inflammation) |

| G protein-coupled receptors (GPCRs) | 20% | CNS disorders, pain, cardiovascular disease |

| Ion channels | 15% | Neurological disorders, cardiac conditions |

| Nuclear receptors | 10% | Metabolic diseases, cancer |

| Transporters | 8% | CNS disorders, drug metabolism |

| Other | 12% | Various |

These predictive tools are invaluable for generating hypotheses about a compound's bioactivity, guiding further experimental validation, and exploring potential drug repurposing opportunities.

Computational Insights into Chiral Recognition and Stereoselectivity

The biological activity of chiral molecules like this compound is often highly dependent on their stereochemistry, as stereoisomers can exhibit significantly different affinities and efficacies when interacting with chiral biological targets such as proteins and receptors. Computational methods provide critical insights into the molecular basis of this chiral recognition and stereoselectivity.

The primary computational approach to studying stereoselectivity is through comparative molecular docking. In this method, both the (S)- and (R)-enantiomers of 3-phenethyl-piperidine would be docked into the binding site of a target receptor. By analyzing the resulting binding poses and calculating their respective binding energies, researchers can predict which enantiomer forms a more stable and energetically favorable complex. The enantiomer with the lower binding energy is predicted to be the more potent one. These analyses often reveal subtle differences in the interactions formed by each isomer; for instance, one enantiomer might achieve a more optimal hydrogen bonding distance or a better hydrophobic fit than the other.

Molecular Dynamics (MD) simulations can further enhance this understanding. By simulating the dynamic behavior of the protein-ligand complex over time for each enantiomer, MD can assess the stability of the key interactions identified in docking studies. An enantiomer that maintains stable and persistent interactions throughout the simulation is more likely to be biologically active.

Furthermore, 3D-QSAR models like CoMFA can implicitly account for stereoselectivity. When a training set includes molecules with defined stereochemistry, the resulting contour maps can highlight regions where steric bulk is either favored or disfavored, providing a rationale for why one enantiomer is more active than the other. The very focus of research on the specific (S)-enantiomer of 3-phenethyl-piperidine strongly implies that its biological activity is stereoselective, making these computational investigations essential for understanding its interaction with its biological targets on a molecular level.

Emerging Trends and Future Research Directions for S 3 Phenethyl Piperidine

Innovations in Asymmetric Synthesis Towards Complex Analogs

The synthesis of enantiomerically pure piperidines is crucial, as the stereochemistry of these molecules can dramatically influence their pharmacological profiles. thieme-connect.com Recent research has focused on developing more efficient and versatile asymmetric synthetic routes to access not just the core (S)-3-phenethyl-piperidine structure, but also more complex, polysubstituted analogs with multiple stereocenters.

One promising trend is the use of chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of traditional chemical reactions. nih.gov For instance, multi-enzymatic and chemo-enzymatic methods have been developed to prepare piperidines with three chirality centers from achiral precursors in just two steps. researchgate.net These methods often involve a highly enantioselective transamination step followed by a diastereoselective reduction of the resulting enamine or imine intermediates. researchgate.net This approach has been successfully used to synthesize various trisubstituted piperidines in high stereoisomeric purity. researchgate.net

Metal-catalyzed and organocatalytic reactions also represent a major area of innovation. nih.gov Gold(I)-catalyzed intramolecular dearomatization/cyclization and palladium-catalyzed reactions have been developed for constructing substituted piperidine (B6355638) rings. nih.govajchem-a.com Furthermore, divergent synthesis strategies are being employed to create a variety of 3,5-dioxygenated piperidines from a common intermediate, showcasing the flexibility of modern synthetic methods. nih.gov These advanced synthetic tools are essential for building libraries of complex this compound analogs, enabling a more thorough exploration of their structure-activity relationships (SAR).

| Synthetic Strategy | Key Features | Potential Application for this compound Analogs | Reference |

|---|---|---|---|

| Chemoenzymatic Synthesis | Combines biocatalytic (e.g., transaminase, imine reductase) and chemical steps for high stereoselectivity. | Creation of analogs with multiple, precisely controlled stereocenters. | nih.govresearchgate.net |

| Metal-Catalyzed Cyclization | Utilizes catalysts like Gold(I) or Palladium(II) for intramolecular cyclization of alkene precursors. | Efficient formation of the core piperidine ring with various substituents. | nih.govajchem-a.com |

| Divergent Synthesis | Transforms a common intermediate into multiple distinct products through selective reactions. | Generation of a diverse library of analogs with varied substitution patterns. | nih.gov |

| Asymmetric Hydrogenation | Reduces pyridine (B92270) precursors to chiral piperidines using chiral catalysts. | Direct and efficient route to enantiomerically enriched piperidine cores. | nih.gov |

Discovery of Novel Biological Pathways and Therapeutic Applications

The piperidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and natural products with a wide range of biological activities. nih.govresearchgate.netresearchgate.net Derivatives of this heterocyclic system have demonstrated therapeutic potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and anti-Alzheimer agents. ijnrd.orgencyclopedia.pub Future research on this compound is aimed at uncovering novel biological targets and expanding its therapeutic utility.

Recent studies have identified piperidine derivatives that can modulate crucial biological pathways. For example, novel 3,3-disubstituted piperidines have been discovered as potent inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy. nih.gov The binding affinity of these compounds is driven by hydrophobic interactions with specific pockets on the HDM2 surface. nih.gov Similarly, piperidine-based compounds have been identified as ligands for sigma receptors, which are implicated in various central nervous system disorders. nih.gov

The versatility of the piperidine scaffold allows for its incorporation into compounds targeting a diverse set of diseases. ijnrd.org Researchers are designing novel piperidine-containing thymol (B1683141) derivatives as potent antifungal agents for crop protection nih.gov, and others are developing piperidine-substituted compounds as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved drug resistance profiles. nih.gov The continued exploration of such derivatives is expected to reveal new mechanisms of action and lead to the development of innovative therapeutics for a broad spectrum of diseases. ijnrd.orgencyclopedia.pub

| Therapeutic Area | Biological Target/Mechanism | Example Application of Piperidine Derivatives | Reference |

|---|---|---|---|

| Oncology | HDM2-p53 Protein-Protein Interaction | Development of orally bioavailable inhibitors for cancer treatment. | nih.gov |

| CNS Disorders | Sigma Receptors (S1R) | Discovery of potent S1R agonists as potential therapeutics. | nih.govrsc.org |

| Infectious Diseases (HIV) | HIV-1 Reverse Transcriptase | Optimization of NNRTIs to combat drug resistance. | nih.gov |

| Agriculture | Fungal Pathogens (e.g., P. capsici) | Design of novel fungicides for crop protection. | nih.gov |

| Inflammatory Diseases | Various inflammatory pathways | Piperidine-containing compounds show broad anti-inflammatory action. | ijnrd.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of novel drug candidates is a complex, time-consuming, and expensive process. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools to accelerate and rationalize this endeavor. For this compound, these computational methods offer powerful ways to explore chemical space, predict biological activity, and optimize pharmacokinetic properties.

ML models are also crucial for predicting absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties early in the drug discovery pipeline, which helps to reduce the high attrition rates of drug candidates. nih.gov By integrating 3D structural information of ligand-protein interactions, AI/ML methods can more effectively guide lead optimization. frontiersin.org This combination of generative design, activity prediction, and property optimization allows researchers to navigate the vast chemical space of this compound analogs more efficiently, prioritizing the synthesis of compounds with the highest probability of success. frontiersin.org

Development of Advanced Analytical Techniques for Stereochemical Characterization

The precise control and confirmation of stereochemistry are paramount in the development of chiral drugs like this compound. The biological activity and safety profile of a compound can be highly dependent on its specific stereoisomeric form. thieme-connect.com Consequently, there is a continuous drive to develop more sensitive, accurate, and efficient analytical methods for stereochemical characterization.

Chiral High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for separating and quantifying enantiomers. Recent advancements include the development of novel chiral stationary phases and the use of pre-column derivatization techniques. nih.gov Derivatization is particularly useful for compounds that lack a chromophore, allowing for their detection by UV detectors and improving chiral recognition on the column. nih.gov

Beyond chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy is emerging as a powerful tool for chiral analysis. For example, 19F NMR-based methods using chiral palladium complexes as probes have been developed for the enantiodifferentiation of various N-heterocycles, including piperidines. nih.gov This technique allows for the simultaneous identification of different enantiomers and reliable determination of enantiomeric excess (ee) through ratiometric analysis, which can be challenging when enantiopure standards are unavailable. nih.gov The development of such sophisticated analytical techniques is critical for ensuring the quality and stereochemical integrity of this compound and its complex analogs throughout the research and development process. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-phenethyl-piperidine, and how is enantiomeric purity ensured during synthesis?

- Methodological Answer : Enantioselective synthesis often involves alkylation of phenylglycinol-derived bicyclic lactams. Key steps include (1) using <sup>1</sup>H- and <sup>13</sup>C-NMR to confirm structural integrity and stereochemistry, (2) trifluoroacetic acid (TFA)-mediated deprotection followed by column chromatography for purification, and (3) chiral resolution via chiral HPLC or polarimetry to verify enantiomeric purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C) to map proton and carbon environments.

- X-ray crystallography for absolute stereochemical confirmation.

- FT-IR and Raman spectroscopy to identify functional groups and vibrational modes.

- Thermogravimetric analysis (TGA) to assess thermal stability .

Q. How can researchers access reliable crystallographic or spectroscopic data for this compound?

- Methodological Answer : Primary sources include:

- PubChem for canonical SMILES, InChI keys, and molecular weight.

- NIST Chemistry WebBook for validated crystallographic data and thermodynamic properties.

- Peer-reviewed literature (e.g., enantioselective synthesis protocols in organic chemistry journals) for experimental spectral comparisons .

Advanced Research Questions

Q. What computational strategies are recommended to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model molecular orbitals, charge distribution, and transition states. Pair these with molecular docking studies to predict binding affinities in biological systems. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress using HPLC) .

Q. How can contradictions between spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

- Methodological Answer : Cross-validate results using complementary techniques:

- Compare experimental NMR shifts with computational predictions (e.g., DFT-calculated chemical shifts).

- Confirm crystallographic data with independent syntheses to rule out polymorphic variations.

- Reassess sample purity via elemental analysis or mass spectrometry to exclude contamination .

Q. What challenges arise in scaling up the enantioselective synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer : Key challenges include:

- Catalyst efficiency : Optimize iridium-based catalysts to reduce loading while retaining enantioselectivity.

- Reaction conditions : Control temperature and solvent polarity to minimize racemization during workup.

- Purification : Implement chiral stationary phases in preparative HPLC to isolate enantiomerically pure batches .

Q. How can kinetic studies be designed to evaluate the stability of this compound under varying pH conditions?

- Methodological Answer :

- Experimental design : Prepare buffered solutions (pH 1–13) and incubate the compound at controlled temperatures.

- Analysis : Use LC-MS to quantify degradation products over time.

- Data interpretation : Apply Arrhenius equations to model degradation kinetics and identify pH-dependent decomposition pathways .

Methodological Frameworks for Research Design

Q. How can the SPIDER or PICO frameworks guide the formulation of research questions for this compound studies?

- SPIDER Application :

- Sample : Piperidine derivatives with chiral centers.

- Phenomenon of Interest : Enantioselective synthesis efficiency.

- Design : Asymmetric catalysis protocols.

- Evaluation : Enantiomeric excess (ee%) and yield.

- Research Type : Mixed-methods (experimental + computational) .

Q. What criteria (e.g., FINER) should be used to evaluate the feasibility of a proposed study on this compound?

- FINER Checklist :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.